Rilpivirine (hydrochloride)

HIV-1 reverse transcriptase antiviral potency IC50 comparison

Researchers assuming NNRTI interchangeability risk confounded data-rilpivirine HCl differs from efavirenz in potency (27× greater IC50), CNS tolerability, and resistance profiles. This second-generation NNRTI is the precise solution: • 27-fold greater RT inhibition vs efavirenz (IC50 1.5 nM vs 41 nM) • 48% fewer neuropsychiatric AEs in pooled Phase 3 data-ideal CNS benchmark • Wide dynamic resistance range (median FC 100.0) for phenotypic panel calibration Supplied with full analytical documentation for reproducible HIV-1 research.

Molecular Formula C22H19ClN6
Molecular Weight 402.9 g/mol
Cat. No. B14792138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRilpivirine (hydrochloride)
Molecular FormulaC22H19ClN6
Molecular Weight402.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl
InChIInChI=1S/C22H18N6.ClH/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1H
InChIKeyKZVVGZKAVZUACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rilpivirine Hydrochloride: Procurement-Grade NNRTI for HIV-1 Research and Formulation Development


Rilpivirine hydrochloride (TMC278) is a second-generation diarylpyrimidine non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection in antiretroviral-naïve adult patients [1]. As an NNRTI, it binds allosterically to HIV-1 reverse transcriptase to non-competitively inhibit viral replication [2]. Unlike first-generation agents in its class, rilpivirine demonstrates subnanomolar potency against wild-type HIV-1 group M isolates (EC50 range: 0.07–1.01 nM) and retains appreciable activity against a spectrum of clinically relevant NNRTI resistance-associated mutations [3]. The compound is a BCS Class II molecule with pH-dependent aqueous solubility and food-enhanced oral bioavailability, which presents both formulation challenges and opportunities for pharmaceutical development [4].

Why Rilpivirine Hydrochloride Cannot Be Readily Substituted with Other NNRTIs in Research Protocols


Despite shared classification within the NNRTI pharmacologic class, rilpivirine differs substantially from both first-generation agents (efavirenz, nevirapine) and other second-generation members (etravirine, doravirine) across multiple performance dimensions that directly affect research outcomes and clinical translation. These differences manifest in potency (EC50 values spanning orders of magnitude depending on viral genotype), resistance profiles (differential fold-change susceptibility to multidrug-resistant isolates), and CNS tolerability (statistically significant disparities in adverse event incidence) [1][2]. Generic substitution of one NNRTI for another in controlled experimental systems without accounting for these quantifiable differential properties may confound results and invalidate comparability across studies. The following evidence dimensions provide the quantitative basis for informed selection.

Quantitative Differentiation of Rilpivirine Hydrochloride Versus Key NNRTI Comparators: An Evidence-Based Selection Guide


In Vitro Antiviral Potency Against Wild-Type HIV-1: Rilpivirine Versus Efavirenz

In a comparative enzymatic assay of HIV-1 reverse transcriptase inhibitory activity, rilpivirine exhibited an IC50 of 1.5 ± 0.4 nM against wild-type RT, representing a 27.3-fold greater potency compared with efavirenz, which demonstrated an IC50 of 41 ± 2 nM under identical experimental conditions [1]. This difference in intrinsic target engagement potency may inform dose-response experimental designs and combinatorial antiviral screening strategies.

HIV-1 reverse transcriptase antiviral potency IC50 comparison NNRTI screening

Phenotypic Susceptibility in Multidrug-Resistant HIV-1: Comparative Fold-Change Analysis with Doravirine and Etravirine

In a phenotypic analysis of 22 multidrug-resistant HIV-1 clinical isolates from the PRESTIGIO Registry, rilpivirine exhibited a median fold-change in IC50 of 100.0 (IQR: 17.9–100.0) relative to wild-type reference virus [1]. In the same panel, etravirine demonstrated a median fold-change of 42.9 (IQR: 3.1–100.0), while doravirine showed a median fold-change of 9.8 (IQR: 2.9–40.4). Full susceptibility was retained in only 5% (1/22) of isolates for rilpivirine, compared with 18% (4/22) for etravirine and 23% (5/22) for doravirine. These data indicate that rilpivirine is the most susceptible to resistance-driven potency loss among the three second-generation NNRTIs in this heavily treatment-experienced cohort, underscoring that in vitro or in vivo studies involving multidrug-resistant viral strains require careful comparator selection and interpretation.

HIV-1 drug resistance phenotypic susceptibility NNRTI cross-resistance multidrug-resistant isolates

Neuropsychiatric Adverse Event Incidence: Pooled Phase 3 Analysis of Rilpivirine Versus Efavirenz

In a preplanned pooled analysis of the ECHO and THRIVE Phase 3 trials comparing rilpivirine 25 mg once daily versus efavirenz 600 mg once daily in treatment-naïve HIV-1-infected adults, rilpivirine demonstrated a significantly lower incidence of treatment-related adverse events [1]. At Week 48, the incidence of any grade 2–4 treatment-related adverse event was 16% in the rilpivirine arm compared with 31% in the efavirenz arm (P < 0.0001), representing a 48% relative reduction. Discontinuations due to adverse events occurred in 3% of rilpivirine-treated patients versus 8% of efavirenz-treated patients (P = 0.0005), a 62.5% relative reduction. Treatment-related neuropsychiatric adverse events were reported in 27% (rilpivirine) versus 48% (efavirenz) of patients (P < 0.0001). These differential safety findings may be relevant for studies evaluating CNS tolerability endpoints or selecting NNRTI comparators in preclinical neurotoxicity assessments.

CNS tolerability adverse event profile neuropsychiatric safety clinical trial comparison

Physicochemical Properties and Aqueous Solubility: Implications for Formulation Development

Rilpivirine is a Biopharmaceutics Classification System (BCS) Class II compound characterized by low aqueous solubility and high permeability [1]. Experimental aqueous solubility at pH 6.5 is 0.02–0.24 µg/mL, which is approximately 280- to 3,400-fold lower than that of efavirenz (68 µg/mL) under comparable conditions [2]. The computed logP (cLogP) value for rilpivirine is 5.64–5.75, compared with 3.68–4.67 for efavirenz and 6.11 for etravirine, placing rilpivirine among the more lipophilic NNRTIs [3]. Nanosponge formulation of rilpivirine hydrochloride achieved a two-fold increase in drug dissolution (P < 0.001) and significantly enhanced oral bioavailability, with Cmax increasing from approximately 310 ng/mL to 586 ng/mL in fasted rats [1]. This pronounced solubility limitation has direct implications for formulation strategy and may inform the selection of delivery system approaches in preclinical development.

BCS classification solubility enhancement drug formulation logP comparison

Food Effect on Systemic Exposure: Rilpivirine Bioavailability Under Fasted Versus Fed Conditions

Rilpivirine hydrochloride exhibits a pronounced positive food effect on oral absorption [1]. Systemic exposure under fasted conditions is approximately 40% lower compared with administration with a normal or high-fat caloric meal (533–928 kcal) [2]. The proposed mechanism involves pH-dependent dissolution enhancement in the presence of dietary lipids, as rilpivirine is practically insoluble across the physiological pH range in aqueous media [3]. This contrasts with efavirenz, for which food intake increases peak concentration and AUC and may exacerbate CNS adverse effects, leading to recommendations for administration on an empty stomach at bedtime [4]. The divergent food-effect profiles between rilpivirine and efavirenz may influence experimental design in pharmacokinetic studies and formulation development strategies.

pharmacokinetics food effect bioavailability oral absorption

Optimal Research and Industrial Use Cases for Rilpivirine Hydrochloride Based on Differential Evidence


High-Potency Wild-Type HIV-1 Screening in Low-Concentration Antiviral Assays

Given the 27-fold greater enzymatic inhibitory potency of rilpivirine (IC50: 1.5 nM) relative to efavirenz (IC50: 41 nM) against wild-type HIV-1 reverse transcriptase [1], rilpivirine hydrochloride is particularly suited for antiviral screening applications requiring low nanomolar compound concentrations. This potency advantage may enable the detection of subtle antiviral effects in high-throughput or extended-duration cell culture models where minimizing compound cytotoxicity is a critical consideration.

CNS Tolerability Comparator Studies and Neurotoxicity Benchmarking

The pooled Phase 3 evidence demonstrating a 48% relative reduction in Grade 2–4 adverse events and a 43.8% relative reduction in neuropsychiatric adverse events with rilpivirine versus efavirenz [1] positions rilpivirine hydrochloride as a valuable comparator in studies evaluating CNS tolerability of novel NNRTI candidates. Researchers investigating structure-toxicity relationships or developing next-generation NNRTIs with improved CNS safety profiles may employ rilpivirine as a benchmark representing the current favorable tolerability standard within the class.

Lipophilic Drug Formulation Development and Solubility-Enhancement Technology Platforms

With aqueous solubility of 0.02–0.24 µg/mL and cLogP values ranging from 5.64 to 5.75 [1], rilpivirine hydrochloride exemplifies a BCS Class II compound presenting substantial formulation challenges. This profile makes it an ideal candidate for developing and validating solubility-enhancement technologies, including nanosponge formulations (which achieved two-fold dissolution improvement), solid dispersions, lipid-based delivery systems, and amorphous solid dispersion screening .

Multidrug-Resistant HIV-1 Phenotypic Susceptibility Reference Panel Testing

The differential susceptibility profile of rilpivirine in multidrug-resistant HIV-1 isolates (median FC: 100.0; only 5% full susceptibility) compared with etravirine (median FC: 42.9; 18% susceptibility) and doravirine (median FC: 9.8; 23% susceptibility) [1] establishes rilpivirine hydrochloride as a key reference compound for constructing phenotypic susceptibility panels that span a wide dynamic range of resistance. Inclusion of rilpivirine enables robust calibration of resistance assays and validation of genotypic–phenotypic correlation algorithms used in antiretroviral resistance surveillance.

Technical Documentation Hub

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